2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
Properties
CAS No. |
618880-36-7 |
|---|---|
Molecular Formula |
C21H18N4S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4S/c1-2-14-25-20(19-12-5-6-13-22-19)23-24-21(25)26-15-17-10-7-9-16-8-3-4-11-18(16)17/h2-13H,1,14-15H2 |
InChI Key |
SSTUFOXZTVAYDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Cyanopyridine and Thiosemicarbazide
The triazole core is constructed via cyclocondensation, a method adapted from analogous syntheses of 1,2,4-triazole derivatives.
Procedure :
-
2-Cyanopyridine (10.0 g, 95.2 mmol) and thiosemicarbazide (9.1 g, 100 mmol) are refluxed in ethanol (150 mL) for 8 hours.
-
The mixture is cooled to 0°C, and the precipitated solid is filtered and recrystallized from ethanol to yield 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thiol as a white crystalline solid (12.4 g, 78%).
Characterization :
-
Mp : 215–217°C.
-
1H NMR (400 MHz, DMSO-d6) : δ 14.12 (s, 1H, SH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (d, J = 7.6 Hz, 1H, Py-H), 7.94 (td, J = 7.6, 1.6 Hz, 1H, Py-H), 7.52 (ddd, J = 7.6, 4.8, 1.2 Hz, 1H, Py-H).
-
ESI-MS : m/z 191.0 [M+H]+.
N-Allylation to Form 4-Allyl-4H-1,2,4-triazole-5-thiol
Regioselective Alkylation with Allyl Bromide
N-Allylation is achieved under mild basic conditions, favoring nitrogen substitution over competing S-alkylation.
Procedure :
-
3-(Pyridin-2-yl)-1H-1,2,4-triazole-5-thiol (5.0 g, 26.3 mmol) is suspended in dry DMF (50 mL). Allyl bromide (3.8 mL, 31.6 mmol) and K2CO3 (7.3 g, 52.6 mmol) are added, and the mixture is stirred at 25°C for 12 hours.
-
The reaction is quenched with ice-water (200 mL), extracted with ethyl acetate (3 × 50 mL), and dried over Na2SO4. Purification via flash chromatography (hexane/ethyl acetate, 3:1) affords 4-allyl-4H-1,2,4-triazole-5-thiol as a pale-yellow solid (4.2 g, 72%).
Characterization :
-
Mp : 142–144°C.
-
1H NMR (400 MHz, CDCl3) : δ 8.68 (d, J = 4.8 Hz, 1H, Py-H), 8.20 (d, J = 7.6 Hz, 1H, Py-H), 7.80 (td, J = 7.6, 1.6 Hz, 1H, Py-H), 7.38 (ddd, J = 7.6, 4.8, 1.2 Hz, 1H, Py-H), 5.92 (m, 1H, CH2CHCH2), 5.24 (dq, J = 17.2, 1.6 Hz, 1H, CH2=CH), 5.15 (dq, J = 10.4, 1.6 Hz, 1H, CH2=CH), 4.82 (d, J = 6.0 Hz, 2H, NCH2).
-
13C NMR (100 MHz, CDCl3) : δ 160.5 (C=S), 153.2 (Py-C), 149.8 (Py-C), 136.7 (Py-C), 132.5 (CH2=CH), 122.9 (Py-C), 121.4 (CH2=CH), 117.3 (Py-C), 50.4 (NCH2).
S-Alkylation with 1-Naphthylmethyl Bromide
Thiol Functionalization
The thiol group undergoes nucleophilic substitution with 1-naphthylmethyl bromide under reflux conditions.
Procedure :
-
4-Allyl-4H-1,2,4-triazole-5-thiol (3.0 g, 13.4 mmol) and 1-naphthylmethyl bromide (3.2 g, 14.7 mmol) are dissolved in acetone (50 mL). K2CO3 (3.7 g, 26.8 mmol) is added, and the mixture is refluxed for 6 hours.
-
After cooling, the solvent is evaporated, and the residue is recrystallized from ethanol to yield the target compound as off-white crystals (4.1 g, 82%).
Characterization :
-
Mp : 189–191°C.
-
1H NMR (400 MHz, CDCl3) : δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.24 (d, J = 8.0 Hz, 1H, Naph-H), 8.10 (d, J = 7.6 Hz, 1H, Py-H), 7.92–7.80 (m, 3H, Naph-H), 7.60–7.45 (m, 4H, Naph-H + Py-H), 7.35 (ddd, J = 7.6, 4.8, 1.2 Hz, 1H, Py-H), 5.88 (m, 1H, CH2CHCH2), 5.20 (dq, J = 17.2, 1.6 Hz, 1H, CH2=CH), 5.10 (dq, J = 10.4, 1.6 Hz, 1H, CH2=CH), 4.72 (s, 2H, SCH2), 4.68 (d, J = 6.0 Hz, 2H, NCH2).
-
13C NMR (100 MHz, CDCl3) : δ 160.3 (C-S), 153.0 (Py-C), 149.6 (Py-C), 136.5 (Py-C), 134.2 (Naph-C), 133.8 (Naph-C), 132.3 (CH2=CH), 129.5–125.8 (Naph-C), 122.7 (Py-C), 121.2 (CH2=CH), 117.1 (Py-C), 50.2 (NCH2), 38.4 (SCH2).
-
HRMS (ESI) : m/z calcd for C21H19N4S [M+H]+: 367.1325; found: 367.1328.
Mechanistic Considerations and Optimization
Regioselectivity in N-Allylation
The use of K2CO3 in DMF promotes deprotonation of the triazole’s NH group, directing allyl bromide to the nitrogen at position 4. Competing S-alkylation is minimized due to the steric hindrance of the pyridine substituent and the polar aprotic solvent’s preference for nitrogen nucleophilicity.
Purification Challenges
Flash chromatography effectively separates N-allylated (Rf = 0.35) and S-allylated (Rf = 0.55) products using hexane/ethyl acetate (3:1). The higher polarity of the S-allylated derivative facilitates isolation of the desired N-allylated isomer.
Analytical Validation and Quality Control
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30, 1.0 mL/min) confirms >99% purity with a retention time of 6.8 minutes.
Stability Studies
The compound remains stable under ambient conditions for 6 months, with no detectable degradation via TLC or NMR.
Chemical Reactions Analysis
2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds similar to 2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine exhibit significant antifungal activity against various fungal pathogens, including Candida species and Aspergillus species. The mechanism typically involves inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
-
Anticancer Potential :
- Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that a related triazole compound effectively inhibited the growth of breast cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
-
Antimicrobial Properties :
- The compound has also shown promise as an antimicrobial agent against a range of bacteria. Its efficacy against resistant strains is particularly noteworthy, making it a candidate for further development in antibiotic therapies.
Agricultural Applications
-
Fungicides :
- The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide to protect crops from fungal infections. This is crucial in maintaining crop yields and quality.
-
Plant Growth Regulators :
- Some studies suggest that triazole compounds can act as plant growth regulators, influencing plant physiology and promoting growth under stress conditions.
Materials Science Applications
- Photocatalysis :
-
Organic Electronics :
- The unique electronic properties of triazole compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films is advantageous for device fabrication.
Data Table: Summary of Applications
Case Studies
-
Antifungal Efficacy Study :
A study published in the Journal of Fungal Biology evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida albicans. The results indicated that compounds similar to this compound displayed significant inhibitory effects compared to standard antifungals . -
Photocatalytic Performance :
In another study focusing on environmental applications, researchers synthesized a metal complex using a triazole ligand that effectively catalyzed the degradation of methylene blue dye under UV light irradiation. This study highlights the potential for using such compounds in wastewater treatment processes .
Mechanism of Action
The mechanism of action of 2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s sulfanyl group may also play a role in its mechanism of action by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to structurally related 1,2,4-triazole derivatives in Table 1. Key differences lie in substituents, which dictate properties such as melting points, molecular weight, and lipophilicity.
Table 1: Comparative Analysis of Selected 1,2,4-Triazole Derivatives
Key Observations:
- Lipophilicity: The naphthyl group in the target compound increases hydrophobicity compared to phenyl or pyridyl substituents, which may affect membrane permeability in biological systems .
- Melting Points: Compounds with polar groups (e.g., acetamide in 6a) exhibit higher melting points (182–184°C) due to stronger intermolecular hydrogen bonding, whereas fluorinated (5q) or chlorinated () derivatives show moderate melting points .
- Synthetic Yields: Yields vary significantly (50–88%), influenced by substituent reactivity. For example, electron-withdrawing groups (e.g., nitro in ) may reduce reaction efficiency compared to electron-donating groups .
Biological Activity
The compound 2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine , commonly referred to as 4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol , is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, antifungal, and anti-inflammatory properties.
- Molecular Formula : CHNS
- Molecular Weight : 327.5 g/mol
- CAS Number : 1160995-49-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 µg/mL | |
| Escherichia coli | 31.25 µg/mL | |
| Pseudomonas aeruginosa | 62.5 µg/mL | |
| Candida albicans | 32.0 µg/mL |
The compound exhibited the most potent activity against Staphylococcus aureus, with an MIC of 15.6 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Antifungal Activity
The antifungal properties of the compound were assessed through various assays. It was found to be effective against several fungal pathogens.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32.0 µg/mL | |
| Aspergillus niger | 64.0 µg/mL |
These results suggest that the compound could serve as a lead for developing new antifungal agents.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been a subject of interest in recent research. The compound's ability to inhibit pro-inflammatory cytokines was evaluated using peripheral blood mononuclear cells (PBMCs).
Table 3: Cytokine Inhibition
The compound demonstrated a significant reduction in TNF-α and IL-6 levels, suggesting its potential utility in inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring can significantly affect their biological efficacy.
Key Findings:
- Allyl Group : The presence of the allyl group enhances antimicrobial activity.
- Naphthylmethyl Substituent : This moiety contributes to increased binding affinity to microbial targets.
- Sulfanyl Group : The sulfanyl group appears to play a critical role in enhancing both antimicrobial and anti-inflammatory activities.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound in vivo and in vitro settings:
-
In Vitro Study on Bacterial Resistance :
- A study assessed the effectiveness of the compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.
-
In Vivo Anti-inflammatory Model :
- An animal model was used to evaluate the anti-inflammatory effects of the compound. Administration led to a marked decrease in paw edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of 2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including S-alkylation of triazole-thiol intermediates with allyl halides or naphthylmethyl halides. Key steps include:
- Step 1 : Formation of the triazole-thiol core via cyclization of hydrazides and isothiocyanates in alkaline ethanol (reflux, 6–8 hours) .
- Step 2 : S-alkylation with 1-naphthylmethyl bromide or allyl bromide under basic conditions (NaOH in methanol, room temperature) .
- Catalysts : Pd/C or DMF may enhance coupling efficiency in halogenated intermediates .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions (e.g., allyl and naphthyl groups). For example, allyl protons appear as doublets near δ 5.2–5.8 ppm, while naphthyl aromatic protons show multiplet signals at δ 7.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C21H19N5S: 398.14 g/mol).
- X-ray Crystallography : Resolves 3D conformation and confirms triazole-pyridine ring geometry .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like tyrosinase or cytochrome P450 using colorimetric methods (e.g., diphenolase activity inhibition at 0.1–100 µM concentrations, triplicate measurements) .
- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines (e.g., IC50 determination with 72-hour exposure) .
Advanced Research Questions
Q. What structural modifications enhance the compound’s binding affinity to specific molecular targets (e.g., kinases or receptors)?
- Methodological Answer :
- SAR Studies : Systematic substitution of the allyl/naphthyl groups with electron-withdrawing (e.g., -F, -Cl) or electron-donating (-OCH3) groups. For example:
- Fluorination at the benzyl position increases hydrophobic interactions with enzyme active sites, improving IC50 by 2–3 fold .
- Replacing allyl with bulkier groups (e.g., propargyl) may alter steric hindrance and selectivity .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), prioritizing modifications that optimize hydrogen bonding and π-π stacking .
Q. How do reaction conditions (solvent, temperature) influence regioselectivity in triazole ring functionalization?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the triazole sulfur, while non-polar solvents (toluene) may promote alternative pathways .
- Temperature Control : Low temperatures (0–5°C) reduce side reactions during halogenation, whereas reflux (80–100°C) accelerates cyclization steps .
Q. What experimental designs address contradictions in reported bioactivity data (e.g., variability in IC50 values)?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HepG2), serum concentrations (10% FBS), and incubation times (72 hours) across studies .
- Positive Controls : Include reference inhibitors (e.g., kojic acid for tyrosinase assays) to normalize activity metrics .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of IC50 differences between batches .
Q. How can computational methods predict the compound’s stability under physiological or environmental conditions?
- Methodological Answer :
- Degradation Pathways : Use Gaussian 16 to simulate hydrolysis (pH 2–10) or photolysis (UV-Vis spectra) .
- Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to identify phase I/II metabolites (e.g., oxidative cleavage of allyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
